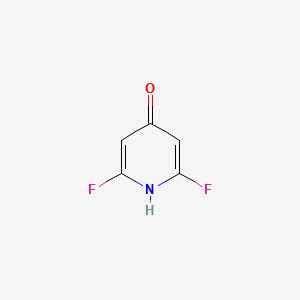

2,6-Difluoropyridin-4-ol

Beschreibung

Eigenschaften

IUPAC Name |

2,6-difluoro-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKUUERXIALDNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Difluoropyridin-4-ol from 2,6-Dichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for the preparation of 2,6-difluoropyridin-4-ol, a valuable building block in medicinal chemistry and materials science, starting from the readily available 2,6-dichloropyridine. The synthesis is presented as a two-stage process, involving an initial halogen exchange reaction followed by the introduction of a hydroxyl group at the 4-position via a diazonium salt intermediate.

This document details the experimental protocols, presents quantitative data in structured tables, and includes visual diagrams to elucidate the experimental workflow.

Synthetic Strategy Overview

The conversion of 2,6-dichloropyridine to this compound is most effectively achieved through a multi-step sequence. A direct, one-pot conversion is not well-documented in the scientific literature. The proposed and substantiated pathway involves two key transformations:

-

Halogen Exchange (Halex) Reaction: The chlorine atoms of 2,6-dichloropyridine are substituted with fluorine atoms to yield 2,6-difluoropyridine. This is typically accomplished using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent.

-

Functionalization at the 4-Position: A hydroxyl group is introduced onto the 2,6-difluoropyridine ring at the C4 position. A reliable method for this transformation proceeds through a 4-amino-2,6-difluoropyridine intermediate, which is then converted to the target 4-ol via a diazotization-hydrolysis sequence.

The overall synthetic workflow is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Experimental Protocols and Data

Stage 1: Synthesis of 2,6-Difluoropyridine from 2,6-Dichloropyridine

The halogen exchange reaction is a crucial first step. Several methods have been reported, with variations in solvent, temperature, and reaction time. The use of potassium fluoride (KF) in dimethyl sulfoxide (DMSO) or sulfolane is a common approach.[1]

Experimental Protocol (Representative):

A stirred mixture of 2,6-dichloropyridine, anhydrous potassium fluoride, and a high-boiling polar aprotic solvent (e.g., DMSO or sulfolane) is heated to an elevated temperature. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Upon completion, the 2,6-difluoropyridine product is isolated by distillation.

Quantitative Data for 2,6-Difluoropyridine Synthesis:

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2,6-Dichloropyridine | Anhydrous KF | Sulfolane | 225-235 | 2 | 62 | U.S. Patent 4,071,521 |

| 2,6-Dichloropyridine | Anhydrous KF | DMSO | 186 | 8.6 | 96.3 (distilled) | U.S. Patent 4,071,521 |

| 2,6-Dichloropyridine | Anhydrous KF | DMSO | 180 (at 675 mm Hg) | 13.5 | 91.7 | U.S. Patent 4,071,521 |

Process Flow for Halogen Exchange:

Caption: Halogen exchange reaction workflow.

Stage 2: Synthesis of this compound

This stage involves the conversion of 2,6-difluoropyridine to the final product. A reliable, albeit multi-step, method proceeds through the formation of 4-amino-2,6-difluoropyridine.

A direct amination of 2,6-difluoropyridine at the 4-position is challenging. A documented approach involves the dehalogenation of a polychlorinated aminopyridine derivative.

Experimental Protocol (Adapted):

A solution of 2,6-difluoro-3,5-dichloro-4-aminopyridine in a suitable solvent like ethanol is subjected to catalytic hydrogenation in the presence of a palladium catalyst (e.g., 10% Pd/C) and a base such as triethylamine. The reaction is carried out under hydrogen pressure until the starting material is consumed. After filtration of the catalyst and removal of the solvent, the crude product is purified by column chromatography.

Quantitative Data for 4-Amino-2,6-difluoropyridine Synthesis:

| Starting Material | Reagents | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

| 2,6-Difluoro-3,5-dichloro-4-aminopyridine | H₂, Triethylamine | 10% Pd/C | Ethanol | 63.5 | 99.7 | Journal of Medicinal Chemistry, 1987, 30, 340-347 |

The conversion of the 4-amino group to a hydroxyl group is achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt. This is a variation of the Sandmeyer reaction.[2][3]

Experimental Protocol (General Procedure):

-

Diazotization: 4-Amino-2,6-difluoropyridine is dissolved in an aqueous acidic solution (e.g., dilute sulfuric acid or hydrochloric acid) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.[4][5][6]

-

Hydrolysis: The cold diazonium salt solution is then slowly added to a hot aqueous solution, or simply warmed, to facilitate the hydrolysis of the diazonium salt to the corresponding phenol. The evolution of nitrogen gas is observed during this step.

-

Isolation: After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Logical Relationship for Diazotization and Hydrolysis:

Caption: Diazotization and hydrolysis of 4-amino-2,6-difluoropyridine.

Conclusion

The synthesis of this compound from 2,6-dichloropyridine is a feasible process for research and development purposes. The two-stage approach, involving a high-yielding halogen exchange reaction followed by a well-established, albeit multi-step, functionalization at the 4-position via an amino intermediate, provides a reliable route to this valuable compound. The detailed protocols and quantitative data presented in this guide offer a solid foundation for scientists to successfully implement this synthesis in their laboratories. Careful control of reaction conditions, particularly temperature during the halogen exchange and diazotization steps, is critical for achieving high yields and purity.

References

Spectroscopic data of 2,6-Difluoropyridin-4-ol (1H NMR, 13C NMR, 19F NMR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectroscopic characteristics of 2,6-Difluoropyridin-4-ol, a fluorinated pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of public domain spectroscopic data for this specific compound, this document will provide a detailed framework for its analysis based on established methodologies and data from the closely related compound, 2,6-difluoropyridine, as a comparative reference.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with two fluorine atoms at the 2 and 6 positions and a hydroxyl group at the 4 position. The presence and positioning of these functional groups significantly influence the molecule's electronic properties, reactivity, and spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, is an indispensable tool for the structural elucidation and purity assessment of such compounds.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible NMR data. The following outlines a standard procedure for the NMR analysis of fluorinated organic compounds like this compound.

Sample Preparation:

-

Dissolution: Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Solvent Selection: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.

-

Concentration: The final concentration should be in the range of 10-20 mM.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, and a fluorine-containing reference standard (e.g., CFCl₃) for ¹⁹F NMR, may be added.

NMR Data Acquisition:

-

Instrumentation: All NMR spectra should be acquired on a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 400 MHz or higher for ¹H.

-

¹H NMR:

-

A standard single-pulse experiment is typically used.

-

Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure adequate signal-to-noise ratio and resolution.

-

-

¹³C NMR:

-

Proton-decoupled spectra are generally acquired to simplify the spectrum and enhance sensitivity.

-

A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

-

-

¹⁹F NMR:

-

A direct observation experiment is performed.

-

Proton decoupling may be employed to simplify the spectra by removing ¹H-¹⁹F couplings.

-

Data Presentation

While specific experimental data for this compound is not publicly available, the following tables provide a template for how the ¹H, ¹³C, and ¹⁹F NMR data should be structured for clear presentation and easy comparison. For illustrative purposes, data for the related compound 2,6-Difluoropyridine is included.

Table 1: ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data for this compound Not Available | |||

| Reference: 2,6-Difluoropyridine | |||

| 8.05 - 7.95 | m | H-4 | |

| 6.90 - 6.80 | m | H-3, H-5 |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data for this compound Not Available | |

| Reference: 2,6-Difluoropyridine | |

| 163.5 (t, J = 241 Hz) | C-2, C-6 |

| 142.1 (t, J = 33 Hz) | C-4 |

| 107.8 (t, J = 4 Hz) | C-3, C-5 |

Table 3: ¹⁹F NMR Data

| Chemical Shift (δ) ppm | Assignment |

| Data for this compound Not Available | |

| Reference: 2,6-Difluoropyridine | |

| -68.5 | F-2, F-6 |

Logical Workflow for Spectroscopic Analysis

The process of obtaining and interpreting spectroscopic data follows a logical workflow, which can be visualized as follows:

Conclusion

While direct experimental ¹H, ¹³C, and ¹⁹F NMR data for this compound is not readily found in the public domain, this guide provides a comprehensive framework for its spectroscopic analysis. By following the detailed experimental protocols and utilizing the structured data presentation, researchers can effectively characterize this and similar fluorinated compounds. The logical workflow diagram further clarifies the systematic approach required for accurate structural elucidation using NMR spectroscopy. It is anticipated that as research involving this compound progresses, its full spectroscopic profile will become available to the scientific community.

Physical and chemical properties of 2,6-Difluoropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoropyridin-4-ol, also known by its CAS Number 197717-50-3, is a fluorinated heterocyclic compound with potential applications in the fields of pharmaceutical and agrochemical synthesis. Its chemical structure, featuring a pyridine ring substituted with two fluorine atoms and a hydroxyl group, imparts unique electronic properties that make it an attractive building block for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the available physical, chemical, and safety information for this compound, intended to support research and development activities.

Chemical and Physical Properties

A summary of the known and predicted physical and chemical properties of this compound is presented in Table 1. It is important to note that due to the limited availability of published experimental data for this specific compound, some of the listed properties are based on computational predictions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 197717-50-3 | [1] |

| Molecular Formula | C₅H₃F₂NO | [1] |

| Molecular Weight | 131.08 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available | |

| Tautomerism | Exists in equilibrium with 2,6-difluoro-4-pyridone. The pyridone form is generally favored in solution. | [2][3][4] |

Tautomerism

A key chemical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium with the corresponding 4-pyridone form. In the case of this compound, this equilibrium is with 2,6-difluoro-4-pyridone. Generally, for 4-hydroxypyridines, the pyridone tautomer is the predominant species in solution and in the solid state due to its aromatic character and the presence of a strong carbon-oxygen double bond.[2][4] The enol form, 4-hydroxypyridine, may become more significant in the gas phase or in very dilute solutions in non-polar solvents.[3] Ab initio calculations on the parent 4-hydroxypyridine/4-pyridone system suggest that while 4-hydroxypyridine is more stable in the gas phase, the pyridone form is favored in condensed phases.[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a signal for the two equivalent protons at the 3 and 5 positions of the pyridine ring. The chemical shift of these protons would be influenced by the electron-withdrawing fluorine atoms and the electronic nature of the hydroxyl/keto group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments in the molecule. The carbons attached to fluorine (C2 and C6) would exhibit large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance for the two equivalent fluorine atoms at the 2 and 6 positions.

Infrared (IR) Spectroscopy:

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group (in the enol form) or the N-H stretch of the pyridone (in the keto form), as well as C=O stretching vibrations for the keto tautomer. C-F and C-N stretching vibrations would also be present.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (131.08 g/mol ). Fragmentation patterns would likely involve the loss of CO or HF.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, general methods for the preparation of substituted 4-hydroxypyridines can be adapted. One common approach involves the cyclization of 1,3-dicarbonyl compounds or their equivalents with an ammonia source.[6]

For instance, a plausible synthetic route could involve the reaction of a suitably substituted 1,3-diketone with ammonia. Another potential strategy is the hydrolysis of a corresponding 4-amino-2,6-difluoropyridine.

The synthesis of related compounds, such as other substituted 4-hydroxypyridines, often involves multi-step sequences starting from readily available materials.[7][8] The synthesis of 4-hydroxypyridine itself can be achieved from pyridine-4-boronic acid.[9]

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom and the two fluorine substituents. This makes the ring susceptible to nucleophilic aromatic substitution, although the hydroxyl group is a strong electron-donating group.

The hydroxyl group can undergo typical reactions of phenols, such as O-alkylation and O-acylation. The tautomeric pyridone form possesses an amide-like character and can exhibit reactivity at the nitrogen and oxygen atoms.

Applications in Drug Development and Research

While specific biological activities of this compound are not yet extensively documented, it is recognized as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[10][11]

Fluorinated pyridines are key components in a wide range of biologically active molecules.[12] The structural motif of 2,6-difluoropyridine is present in various compounds explored in medicinal chemistry. For example, derivatives of 2,6-difluoropyridine have been investigated for their potential as PET imaging agents.[13]

The 4-hydroxypyridine scaffold is also found in several bioactive compounds. Therefore, this compound represents a promising starting material for the synthesis of novel compounds with potential therapeutic applications.

Safety and Handling

Specific toxicity data for this compound are not available. However, based on the data for related fluorinated pyridines, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes.

For related compounds like 2,6-difluoropyridine, hazards include flammability, skin and eye irritation, and respiratory irritation.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in the synthesis of new pharmaceuticals and agrochemicals. While experimental data on its physical and chemical properties are limited, its structural features, particularly the presence of fluorine atoms and the 4-hydroxypyridine moiety, suggest it is a valuable tool for medicinal chemists. Further research is needed to fully characterize this compound and explore its biological activities. The information provided in this guide serves as a starting point for researchers and scientists interested in utilizing this compound in their work.

References

- 1. This compound [myskinrecipes.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 4. chemtube3d.com [chemtube3d.com]

- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 6. EP2585436B1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]

- 9. 4-Hydroxypyridine synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomerism of 2,6-Difluoropyridin-4-ol and 2,6-Difluoro-4-pyridone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium between 2,6-difluoropyridin-4-ol and 2,6-difluoro-4-pyridone. This equilibrium is of significant interest in medicinal chemistry and drug development due to the distinct physicochemical properties of the two tautomers, which can influence biological activity, solubility, and target binding. This document details the synthesis, factors influencing the tautomeric equilibrium, experimental protocols for its quantitative analysis, and computational insights.

Introduction to Tautomerism in Substituted Pyridin-4-ols

Pyridin-4-ol and its derivatives can exist in two tautomeric forms: the aromatic pyridin-4-ol (enol form) and the non-aromatic 4-pyridone (keto form). The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring, the solvent, temperature, and the physical state of the compound. The introduction of highly electronegative fluorine atoms at the 2 and 6 positions is expected to significantly influence the tautomeric preference of the core structure. Understanding and controlling this equilibrium is crucial for the rational design of drug candidates.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution (SNAr) of the commercially available 2,6-difluoropyridine. The high reactivity of the fluorine atoms in the 2 and 6 positions of the pyridine ring makes them excellent leaving groups for nucleophilic attack.

A plausible synthetic route involves the reaction of 2,6-difluoropyridine with a hydroxide source, such as potassium hydroxide, in a suitable solvent like dimethyl sulfoxide (DMSO) or a high-boiling alcohol. The reaction proceeds via a Meisenheimer complex intermediate.

The Tautomeric Equilibrium

The tautomeric equilibrium between this compound and 2,6-difluoro-4-pyridone is a dynamic process. The relative stability of each tautomer is influenced by several factors.

Effect of Fluorine Substitution

The presence of two electron-withdrawing fluorine atoms at the 2 and 6 positions is anticipated to have a profound effect on the tautomeric equilibrium. Studies on related fluorinated pyridones suggest that such substitution can shift the equilibrium towards the pyridin-4-ol (lactim) form. This is attributed to the inductive electron withdrawal by the fluorine atoms, which stabilizes the aromatic pyridinol ring.

Solvent Effects

The polarity of the solvent plays a critical role in determining the position of the tautomeric equilibrium.

-

Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both tautomers but are expected to stabilize the more polar 4-pyridone form to a greater extent.

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents will also influence the equilibrium based on their polarity.

-

Nonpolar Solvents (e.g., cyclohexane, chloroform): In nonpolar environments, the less polar pyridin-4-ol form is generally favored.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of the two tautomers, represented by the tautomeric equilibrium constant (KT = [Pyridone]/[Pyridinol]), can be determined experimentally using spectroscopic methods.

Quantitative Data

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Estimated KT |

| Cyclohexane | 2.0 | This compound | < 1 |

| Chloroform | 4.8 | This compound | ~ 1 |

| Acetonitrile | 37.5 | 2,6-Difluoro-4-pyridone | > 1 |

| Methanol | 32.7 | 2,6-Difluoro-4-pyridone | >> 1 |

| Water | 80.1 | 2,6-Difluoro-4-pyridone | >> 1 |

Table 1: Estimated Tautomeric Equilibrium Constants (KT) for this compound/2,6-Difluoro-4-pyridone in Various Solvents.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of the tautomeric equilibrium.

UV/Vis Spectroscopic Analysis

Principle: The pyridin-4-ol and 4-pyridone tautomers possess different chromophores and therefore exhibit distinct UV/Vis absorption spectra. The pyridone form typically absorbs at a longer wavelength than the pyridinol form. By analyzing the spectra of the compound in different solvents, the relative amounts of each tautomer can be determined.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a non-polar solvent where one tautomer is expected to predominate (e.g., cyclohexane). Prepare a series of solutions of the compound in various solvents of differing polarity (e.g., chloroform, acetonitrile, methanol, water) at a constant concentration (typically in the micromolar range).

-

Instrumentation: Use a dual-beam UV/Vis spectrophotometer.

-

Data Acquisition:

-

Record the UV/Vis spectrum of each solution over a wavelength range of approximately 200-400 nm.

-

Use the respective pure solvent as a blank for each measurement.

-

Maintain a constant temperature using a thermostatted cell holder.

-

-

Data Analysis:

-

Identify the absorption maxima (λmax) corresponding to the pyridinol and pyridone forms.

-

The tautomeric equilibrium constant (KT) can be calculated using the following equation, assuming the molar absorptivities (ε) of the pure tautomers are known or can be estimated: KT = ([Pyridone])/([Pyridinol]) = (A - Aol) / (Aone - A) where A is the absorbance of the solution at a specific wavelength, and Aol and Aone are the absorbances of the pure pyridinol and pyridone forms at that wavelength, respectively.

-

NMR Spectroscopic Analysis

Principle: The protons and carbons in the pyridin-4-ol and 4-pyridone tautomers are in different chemical environments, leading to distinct signals in the 1H and 13C NMR spectra. The ratio of the integrals of specific, well-resolved signals corresponding to each tautomer allows for the direct determination of their relative concentrations.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in various deuterated solvents (e.g., CDCl3, CD3CN, DMSO-d6, D2O) at a known concentration.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire 1H and 13C NMR spectra for each sample at a constant temperature.

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic signals for both the pyridinol and pyridone tautomers. For example, the chemical shifts of the protons at the 3 and 5 positions will differ between the two forms.

-

Integrate the well-resolved signals corresponding to each tautomer.

-

The tautomeric equilibrium constant (KT) is calculated as the ratio of the integrals of the pyridone signals to the pyridinol signals: KT = (IntegralPyridone) / (IntegralPyridinol)

-

Relevance in Drug Development

While a direct link between the tautomerism of this compound and a specific signaling pathway has not been established in the literature, the pyridone and hydroxypyridine scaffolds are prevalent in a wide range of biologically active molecules. The ability of these tautomers to act as either hydrogen bond donors or acceptors, their differing polarities, and aromatic character can significantly impact their interaction with biological targets such as enzymes and receptors. The introduction of fluorine can further modulate properties like metabolic stability and binding affinity. Therefore, a thorough understanding of the tautomeric behavior of this compound is a critical step in the design and development of novel therapeutics based on this scaffold.

Conclusion

The tautomeric equilibrium of this compound and 2,6-difluoro-4-pyridone is a complex phenomenon governed by electronic and environmental factors. The presence of fluorine atoms at the 2 and 6 positions is expected to favor the pyridin-4-ol form in non-polar solvents, while polar solvents will likely shift the equilibrium towards the 4-pyridone tautomer. This guide provides a framework for the synthesis and detailed experimental characterization of this equilibrium using UV/Vis and NMR spectroscopy. The insights gained from such studies are invaluable for medicinal chemists and drug development professionals in the design of novel and effective therapeutic agents.

Crystal Structure Analysis of 2,6-Difluoropyridin-4-ol: A Technical Guide

Disclaimer: As of December 2025, the crystal structure of 2,6-Difluoropyridin-4-ol has not been reported in publicly accessible crystallographic databases. This guide therefore presents a hypothetical, yet comprehensive, technical overview of the methodologies and data presentation that would be involved in such an analysis, designed for researchers, scientists, and professionals in drug development.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry due to the prevalence of the pyridinol scaffold in pharmacologically active molecules. The introduction of fluorine atoms can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. A definitive determination of its three-dimensional structure through single-crystal X-ray diffraction would provide invaluable insights into its intermolecular interactions, solid-state packing, and potential for polymorphism, all of which are critical parameters in drug design and development. This document outlines the theoretical experimental protocols, expected data, and analytical workflows for the complete crystal structure analysis of this compound.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound would involve the hydrolysis of a suitable precursor, such as 4-amino-2,6-difluoropyridine.

Materials:

-

4-amino-2,6-difluoropyridine

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Water (deionized)

-

Diethyl ether

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

A solution of 4-amino-2,6-difluoropyridine in aqueous sulfuric acid is prepared and cooled to 0-5 °C in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise to the cooled solution while maintaining the temperature below 5 °C. This effects a diazotization reaction.

-

The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding pyridinol.

-

After the reaction is complete, the solution is neutralized with sodium bicarbonate and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product is then purified by column chromatography or recrystallization.

Crystallization

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Several methods would be systematically employed to obtain suitable crystals of this compound.[1][2][3][4]

Methods:

-

Slow Evaporation: A saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) is prepared. The vessel is loosely covered to allow for the slow evaporation of the solvent at a constant temperature.[4]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a more volatile solvent (the "anti-solvent") in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.[2]

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of single crystals.

The experimental workflow for crystallization is depicted in the diagram below.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal of this compound (typically 0.1-0.3 mm in each dimension) would be selected and mounted on a goniometer head.[5][6][7]

Data Collection:

-

The crystal is placed in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

-

A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., a CCD or CMOS detector) would be used.[7][8][9]

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.

-

This model is then refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

The logical flow of the SC-XRD analysis is illustrated below.

Data Presentation

The final results of a crystal structure analysis are typically summarized in a series of tables. Below are examples of how the crystallographic data for this compound would be presented.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Hypothetical Value for this compound |

| Empirical formula | C₅H₃F₂NO |

| Formula weight | 131.08 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 7.5 |

| b (Å) | 10.2 |

| c (Å) | 8.1 |

| α (°) | 90 |

| β (°) | 110.5 |

| γ (°) | 90 |

| Volume (ų) | 578.9 |

| Z | 4 |

| Density (calculated, g/cm³) | 1.505 |

| Absorption coefficient (mm⁻¹) | 0.145 |

| F(000) | 264 |

| Crystal size (mm³) | 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | 3.5 to 27.5 |

| Reflections collected | 5680 |

| Independent reflections | 1325 [R(int) = 0.035] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1325 / 0 / 85 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.058, wR₂ = 0.128 |

| Largest diff. peak and hole (e.Å⁻³) | 0.35 and -0.21 |

Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| F1 - C2 | 1.35 | N1 - C2 - C3 | 123.5 |

| F2 - C6 | 1.35 | C2 - C3 - C4 | 118.0 |

| O1 - C4 | 1.36 | C3 - C4 - C5 | 119.0 |

| N1 - C2 | 1.33 | C4 - C5 - C6 | 118.0 |

| N1 - C6 | 1.33 | C5 - C6 - N1 | 123.5 |

| C3 - C4 | 1.39 | C2 - N1 - C6 | 118.0 |

| C4 - C5 | 1.39 | F1 - C2 - N1 | 116.5 |

| C2 - C3 | 1.38 | F2 - C6 - N1 | 116.5 |

| C5 - C6 | 1.38 | O1 - C4 - C3 | 120.5 |

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its analysis. The successful execution of the outlined synthesis, crystallization, and single-crystal X-ray diffraction protocols would yield precise data on its molecular geometry, intermolecular interactions, and crystal packing. Such information is fundamental for understanding its structure-activity relationships and for guiding the development of new chemical entities in the pharmaceutical and materials science fields.

References

- 1. sptlabtech.com [sptlabtech.com]

- 2. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 9. rigaku.com [rigaku.com]

Quantum Chemical Analysis of 2,6-Difluoropyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed quantum chemical investigation into the molecular structure, electronic properties, and vibrational spectra of 2,6-Difluoropyridin-4-ol. Due to the limited availability of specific computational studies on this molecule, this document outlines a robust theoretical framework based on established methodologies for similar fluorinated and hydroxylated pyridine derivatives. The proposed protocols utilize Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, and the determination of key electronic descriptors. All hypothetical data is presented in structured tables for clarity, and workflows are visualized using diagrams to facilitate understanding and replication. This guide is intended to serve as a foundational resource for researchers undertaking theoretical studies of this compound and related compounds in the context of medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and materials science due to the influence of fluorine substitution on molecular properties such as metabolic stability and binding affinity. Quantum chemical calculations offer a powerful, non-experimental approach to elucidate the geometric, electronic, and spectroscopic characteristics of such molecules. This guide details a proposed computational study to thoroughly characterize this compound.

A critical aspect of hydroxypyridine chemistry is the potential for keto-enol tautomerism. In the case of this compound, it can exist in equilibrium with its keto tautomer, 2,6-Difluoro-1H-pyridin-4-one. Computational methods are particularly well-suited to determining the relative stabilities of these tautomers.

Proposed Computational Methodology

The following section outlines a detailed protocol for the quantum chemical analysis of this compound.

Software

All calculations would be performed using a widely recognized quantum chemistry software package, such as Gaussian, ORCA, or Spartan.

Geometry Optimization and Tautomerism

The initial molecular structures of both the -ol and -one tautomers of this compound will be built and subjected to geometry optimization. Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for systems of this size.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a well-established hybrid functional suitable for a broad range of organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is proposed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for capturing the effects of the electronegative fluorine and oxygen atoms.

The optimized geometries will be confirmed as true minima on the potential energy surface by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis. The relative energies of the two tautomers will be calculated to predict the predominant form.

Vibrational Spectroscopy

Following geometry optimization, a vibrational frequency analysis will be performed at the same level of theory (B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often systematically overestimated, and thus, a scaling factor (typically around 0.96-0.98 for B3LYP) is recommended for better agreement with experimental data. The resulting data will be used to simulate the infrared (IR) and Raman spectra of the molecule.

Electronic Properties

Several key electronic properties will be calculated to understand the reactivity and electronic nature of this compound.

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): An MEP surface will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate charge distribution, hybridization, and intramolecular interactions.

Hypothetical Data Presentation

The following tables summarize the expected quantitative data from the proposed calculations for the more stable tautomer.

Table 1: Optimized Geometrical Parameters (Hypothetical)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-F | 1.345 | F-C2-N1 | 118.5 |

| C6-F | 1.345 | F-C6-N1 | 118.5 |

| C4-O | 1.360 | C2-N1-C6 | 117.0 |

| O-H | 0.965 | N1-C2-C3 | 122.0 |

| N1-C2 | 1.330 | C2-C3-C4 | 119.5 |

| N1-C6 | 1.330 | C3-C4-C5 | 118.0 |

| C2-C3 | 1.390 | C4-C5-C6 | 119.5 |

| C3-C4 | 1.395 | C5-C6-N1 | 122.0 |

| C4-C5 | 1.395 | C3-C4-O | 121.0 |

| C5-C6 | 1.390 | C4-O-H | 109.5 |

Table 2: Calculated Electronic Properties (Hypothetical)

| Property | Value | Units |

| Energy of HOMO | -6.85 | eV |

| Energy of LUMO | -1.23 | eV |

| HOMO-LUMO Energy Gap | 5.62 | eV |

| Dipole Moment | 2.5 | Debye |

| Total Energy | -548.765 | Hartrees |

Table 3: Selected Vibrational Frequencies (Hypothetical)

| Mode Number | Frequency (cm⁻¹, scaled) | Assignment |

| 1 | 3650 | O-H Stretch |

| 12 | 1620 | C=C/C=N Ring Stretch |

| 18 | 1480 | C-C/C-N Ring Stretch |

| 25 | 1250 | C-F Stretch |

| 30 | 1100 | In-plane O-H Bend |

Visualizations

Computational Workflow

The following diagram illustrates the proposed computational workflow for the analysis of this compound.

Unveiling 2,6-Difluoropyridin-4-ol: A Technical Guide to its Discovery and First Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and first synthesis of 2,6-Difluoropyridin-4-ol, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug development. While a singular "discovery" event is not prominent in the scientific literature, its synthesis is a logical progression in the exploration of fluorinated heterocyclic compounds. The strategic placement of fluorine atoms and a hydroxyl group on the pyridine ring imparts unique physicochemical properties, making it a valuable building block for novel therapeutic agents.

Synthetic Pathway Overview

The most logical and documented synthetic route to this compound involves a multi-step process commencing with the halogen exchange reaction of 2,6-dichloropyridine to yield the key intermediate, 2,6-difluoropyridine. Subsequent nitration, reduction, and diazotization followed by hydrolysis furnishes the desired this compound.

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Difluoropyridine

The initial step involves the conversion of 2,6-dichloropyridine to 2,6-difluoropyridine via a halogen exchange reaction. A common method utilizes potassium fluoride in an aprotic polar solvent.

Reaction: 2,6-Dichloropyridine + 2 KF → 2,6-Difluoropyridine + 2 KCl

Detailed Protocol: A mixture of 2,6-dichloropyridine and an excess of anhydrous potassium fluoride in a high-boiling aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane is heated at elevated temperatures (typically 180-230 °C). The reaction progress is monitored by gas chromatography. Upon completion, the 2,6-difluoropyridine is isolated by distillation.

| Parameter | Value | Reference |

| Reactants | 2,6-Dichloropyridine, Anhydrous Potassium Fluoride | [1] |

| Solvent | Dimethyl Sulfoxide (DMSO) or Sulfolane | [1] |

| Temperature | 175-192 °C (DMSO) or 225-235 °C (Sulfolane) | [1] |

| Reaction Time | Several hours | [1] |

| Work-up | Distillation | [1] |

| Yield | Up to 96% | [1] |

Step 2: Synthesis of 4-Amino-2,6-difluoropyridine

The synthesis of 4-amino-2,6-difluoropyridine from 2,6-difluoropyridine is a two-step process involving nitration at the 4-position followed by reduction of the nitro group. A more direct route starts from 2,6-difluoro-3,5-dichloro-4-aminopyridine via dechlorination.[2]

Reaction: 2,6-Difluoro-3,5-dichloro-4-aminopyridine + H₂ (with catalyst) → 4-Amino-2,6-difluoropyridine

Detailed Protocol: In a 500 mL autoclave, 49.8 g (0.25 mol) of 2,6-difluoro-3,5-dichloro-4-aminopyridine, 200 mL of ethanol, 5.61 g (0.055 mol) of triethylamine, and 10.0 g of 10% palladium on carbon catalyst are added.[2] The reaction system is maintained at 25 °C under a hydrogen pressure of 0.46 MPa for 24 hours.[2] After the reaction is complete, the catalyst is removed by filtration, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.[2]

| Parameter | Value | Reference |

| Starting Material | 2,6-Difluoro-3,5-dichloro-4-aminopyridine | [2] |

| Reagents | Hydrogen, 10% Palladium on Carbon, Triethylamine | [2] |

| Solvent | Ethanol | [2] |

| Temperature | 25 °C | [2] |

| Pressure | 0.46 MPa | [2] |

| Reaction Time | 24 hours | [2] |

| Work-up | Filtration, Distillation, Column Chromatography | [2] |

| Yield | 63.5% | [2] |

Step 3: Synthesis of this compound

The final step is the conversion of 4-amino-2,6-difluoropyridine to this compound. This is achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt.

Reaction: 4-Amino-2,6-difluoropyridine + NaNO₂ + H₂SO₄ → [2,6-Difluoropyridine-4-diazonium]⁺ → this compound

Detailed Protocol (General Procedure): 4-Amino-2,6-difluoropyridine is dissolved in an aqueous solution of a strong mineral acid, such as sulfuric acid, and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a period to ensure complete formation of the diazonium salt. The solution is then gently warmed to allow for the hydrolysis of the diazonium salt to the desired this compound. The product can then be isolated by extraction and purified by recrystallization.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| 2,6-Difluoropyridine | C₅H₃F₂N | 115.08 | N/A (liquid) | Colorless liquid | 1513-65-1 |

| 4-Amino-2,6-difluoropyridine | C₅H₄F₂N₂ | 130.10 | 124-125 | White solid | 63489-58-7 |

| This compound | C₅H₃F₂NO | 131.08 | Not available | Not available | 197717-50-3 |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound, while not marked by a singular discovery event, represents a valuable advancement in the field of medicinal chemistry. The outlined synthetic pathway, leveraging established chemical transformations, provides a reliable method for accessing this important fluorinated heterocyclic building block. Further research into optimizing the final diazotization and hydrolysis step could enhance the overall efficiency of the synthesis. The availability of this compound will undoubtedly facilitate the development of novel drug candidates with improved pharmacological profiles.

References

An In-depth Technical Guide on the Reactivity of the Pyridine Ring in 2,6-Difluoropyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the pyridine ring in 2,6-difluoropyridin-4-ol. This molecule, existing in tautomeric equilibrium with 2,6-difluoro-4-pyridone, presents a unique reactivity profile governed by the interplay of the electron-withdrawing fluorine atoms and the electron-donating hydroxyl/pyridone functionality. This document explores the tautomeric equilibrium, predicts the sites of electrophilic and nucleophilic attack, and discusses potential synthetic transformations. While specific experimental data for this exact molecule is limited in publicly available literature, this guide draws upon established principles of pyridine and pyridone chemistry, and data from closely related analogues, to provide a robust predictive framework for its reactivity. This guide is intended to assist researchers and professionals in drug development in designing synthetic routes and understanding the chemical behavior of this and similar scaffolds.

Introduction

Pyridin-4-ol and its derivatives are pivotal structural motifs in medicinal chemistry and drug development, appearing in a wide array of pharmacologically active compounds.[1] The introduction of fluorine atoms into the pyridine ring can significantly modulate a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, therefore, represents a potentially valuable building block for the synthesis of novel therapeutic agents.

The reactivity of the pyridine ring in this molecule is uniquely influenced by two opposing electronic effects: the strong inductive electron-withdrawing effect of the two fluorine atoms at the C2 and C6 positions, and the electron-donating character of the substituent at the C4 position. Furthermore, the tautomeric equilibrium between the pyridin-4-ol and the 4-pyridone forms is a critical determinant of its chemical behavior.

Tautomerism of this compound

Like other 4-hydroxypyridines, this compound exists in a tautomeric equilibrium with its 4-pyridone form. In solution, the pyridone tautomer is generally the more stable and, therefore, the predominant species. This preference is attributed to the aromaticity of the pyridone ring and the greater stability of the amide-like functionality compared to the enol form of the hydroxypyridine.

The prevalence of the pyridone tautomer has significant implications for the molecule's reactivity. The pyridone form possesses an electron-rich π-system due to the electron-donating nature of the nitrogen atom within the amide-like structure, which contrasts with the electron-deficient nature of a simple pyridine ring.

Caption: Tautomeric equilibrium between this compound and 2,6-difluoro-4-pyridone.

Reactivity of the Pyridine Ring

The reactivity of the pyridine ring in this compound is a nuanced balance between the activating effect of the 4-pyridone system and the deactivating effect of the two fluorine atoms.

Electrophilic Aromatic Substitution (SEAr)

Pyridine itself is generally unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the 4-pyridone tautomer is significantly more activated towards electrophiles. The electron-donating character of the amide-like nitrogen in the pyridone ring directs electrophilic attack to the positions ortho and para to it. In the case of 2,6-difluoro-4-pyridone, the C3 and C5 positions are ortho to the activating nitrogen.

Despite this activation, the strong electron-withdrawing effect of the fluorine atoms at C2 and C6 deactivates the entire ring towards electrophilic attack. Therefore, forcing conditions may be required for electrophilic substitution to occur. The most likely positions for electrophilic attack are the C3 and C5 positions, as they are activated by the pyridone nitrogen and are meta to the deactivating fluorine atoms.

Predicted Reactivity Order for Electrophilic Attack: C3 = C5 > C2, C6

Caption: Predicted sites of electrophilic attack on 2,6-difluoro-4-pyridone.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution. The fluorine atoms at the C2 and C6 positions of this compound are excellent leaving groups and strongly activate these positions for nucleophilic attack. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom highly electrophilic.[2] The presence of a second fluorine atom further enhances this effect.[2]

The 4-hydroxy/pyridone group, being electron-donating, would generally be expected to disfavor nucleophilic attack. However, the powerful activating effect of the two fluorine atoms is likely to dominate, making the C2 and C6 positions the primary sites for nucleophilic substitution.

Predicted Reactivity Order for Nucleophilic Attack: C2 = C6 >> C3, C5

References

Acidity and pKa Value of 2,6-Difluoropyridin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the acidity and pKa value of 2,6-Difluoropyridin-4-ol, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug development. Due to the electron-withdrawing nature of the fluorine atoms, this compound's acidity is significantly influenced, impacting its physicochemical properties such as solubility, lipophilicity, and its interaction with biological targets. This guide synthesizes theoretical principles with established experimental protocols to provide a robust framework for understanding and determining the pKa of this molecule.

Understanding the Acidity of this compound

The acidity of this compound is best understood by first considering its parent compound, 4-hydroxypyridine. 4-Hydroxypyridine exists in a tautomeric equilibrium with its keto form, 4-pyridone. This equilibrium and the compound's ability to both accept and donate a proton are central to its acid-base properties.

The introduction of two fluorine atoms at the 2 and 6 positions of the pyridine ring has a profound impact on the electron density of the molecule. Fluorine is the most electronegative element, and its strong inductive electron-withdrawing effect (-I effect) decreases the electron density on the pyridine ring.[1] This, in turn, stabilizes the conjugate base formed upon deprotonation of the hydroxyl group, thereby increasing its acidity (i.e., lowering its pKa value).[1][2]

Conversely, the electron-withdrawing fluorine atoms also decrease the basicity of the pyridine nitrogen, making it less likely to be protonated. This means the pKa of the corresponding pyridinium ion will be lower than that of the parent 4-hydroxypyridine.

Quantitative Data on Acidity

The pKa values for 4-hydroxypyridine provide a baseline for estimating the acidity of its difluorinated analog. The strong electron-withdrawing effects of the two fluorine atoms are expected to significantly decrease both pKa values.

| Compound | pKa1 (Pyridinium Formation) | pKa2 (Hydroxyl Deprotonation) | Data Type | Reference |

| 4-Hydroxypyridine | 3.20 | 11.12 | Experimental | [3] |

| This compound | < 3.20 | < 11.12 | Estimated | N/A |

Experimental Protocols for pKa Determination

Accurate determination of the pKa value of this compound requires precise experimental methodology. Given the presence of fluorine, ¹⁹F NMR spectroscopy is a particularly powerful technique.[4][5] Potentiometric titration and UV-Vis spectrophotometry are also widely applicable methods.[6][7]

pKa Determination by ¹⁹F NMR Spectroscopy

This method is highly suitable for fluorinated compounds as the ¹⁹F chemical shift is very sensitive to changes in the electronic environment, such as those occurring during protonation or deprotonation.[5]

Principle: The chemical shift of the fluorine atoms in this compound will change as a function of pH. By monitoring this change, a titration curve can be generated, and the pKa can be determined as the pH at the inflection point.

Experimental Workflow:

Figure 1: Workflow for pKa determination by ¹⁹F NMR.

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions with known pH values, covering a range that brackets the expected pKa of the analyte. The ionic strength of the buffers should be kept constant.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Add a small aliquot of the stock solution to each buffer solution to a final concentration suitable for NMR analysis.

-

NMR Data Acquisition: Acquire ¹⁹F NMR spectra for each sample at a constant temperature. A reference compound may be included for internal or external referencing.

-

Data Analysis: Determine the ¹⁹F chemical shift of the analyte in each spectrum. Plot the chemical shift as a function of pH. The resulting data should form a sigmoidal curve.

-

pKa Calculation: Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal function. The pKa is the pH value at the inflection point of the curve.

pKa Determination by Potentiometric Titration

This is a classic and highly accurate method for pKa determination.[6][7]

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH of the solution is monitored with a pH electrode. The pKa is determined from the titration curve.

Experimental Workflow:

Figure 2: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions.[7]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture).[7]

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on which pKa is being determined. Record the pH after each incremental addition of the titrant.[7]

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added.

-

pKa Calculation: The pKa is equal to the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve (the point of the steepest slope).

pKa Determination by UV-Vis Spectrophotometry

This method is useful for compounds that possess a chromophore and whose UV-Vis absorbance spectrum changes with pH.[8][9]

Principle: The absorbance of the acidic and basic forms of the molecule will differ at certain wavelengths. By measuring the absorbance of the compound in solutions of varying pH, the pKa can be determined.[10]

Experimental Workflow:

Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.

Methodology:

-

Wavelength Selection: Record the UV-Vis spectra of this compound in highly acidic and highly basic solutions to identify the wavelengths of maximum absorbance for the protonated and deprotonated species. Select an analytical wavelength where the difference in absorbance between the two forms is maximal.

-

Sample Preparation: Prepare a series of solutions of the compound in buffers of varying pH, ensuring the concentration of the analyte is constant across all samples.[8]

-

Absorbance Measurement: Measure the absorbance of each solution at the selected analytical wavelength.[9]

-

Data Analysis: Plot the absorbance as a function of pH.

-

pKa Calculation: The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[10]

Acid-Base Equilibrium of this compound

The acid-base equilibria of this compound can be visualized as follows:

Figure 4: Acid-base equilibria of this compound.

This diagram illustrates the two key ionization steps for this compound. The first equilibrium (pKa1) corresponds to the deprotonation of the pyridinium nitrogen, while the second (pKa2) represents the deprotonation of the hydroxyl group.

Conclusion

The acidity of this compound is a critical parameter for its application in drug design and development. The presence of two electron-withdrawing fluorine atoms is predicted to significantly increase the acidity of the hydroxyl group and decrease the basicity of the pyridine nitrogen compared to the parent 4-hydroxypyridine. While experimental data is not yet published, this guide provides a theoretical framework for understanding its acid-base properties and detailed protocols for its empirical determination using ¹⁹F NMR, potentiometric titration, and UV-Vis spectrophotometry. The accurate determination of the pKa of this and similar fluorinated building blocks is essential for the rational design of new therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.

References

- 1. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. New Publication: Determination of pKa values of fluorocompounds in water using 19F NMR - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 5. researchgate.net [researchgate.net]

- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmaguru.co [pharmaguru.co]

- 10. chemagine.co.uk [chemagine.co.uk]

An In-depth Technical Guide on the Stability and Degradation Profile of 2,6-Difluoropyridin-4-ol

Introduction

2,6-Difluoropyridin-4-ol is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of two electron-withdrawing fluorine atoms and a hydroxyl group on the pyridine ring significantly influences its chemical properties, including its stability and degradation profile. Understanding these characteristics is crucial for researchers, scientists, and drug development professionals to ensure the compound's efficacy, safety, and shelf-life in various applications. This technical guide provides a predictive overview of the stability of this compound under different stress conditions and outlines potential degradation pathways.

Predicted Stability Profile

The stability of this compound is expected to be influenced by several factors, including pH, light, temperature, and oxidizing agents. The strong carbon-fluorine bonds generally impart high thermal and metabolic stability to the molecule. However, the electron-deficient nature of the pyridine ring, enhanced by the fluorine substituents, may render it susceptible to nucleophilic attack under certain conditions. The hydroxyl group can also participate in degradation reactions, such as oxidation.

Table 1: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 M HCl) | Likely stable at room temperature. Degradation may occur at elevated temperatures. | Potential for hydrolysis of the fluorine atoms, although likely slow. |

| Alkaline (e.g., 0.1 M NaOH) | Potentially susceptible to nucleophilic substitution of fluorine atoms. | Monohydroxylated and dihydroxylated pyridine derivatives. |

| Oxidative (e.g., 3% H₂O₂) | The pyridine ring and hydroxyl group are potential sites for oxidation. | N-oxides, hydroxylated derivatives, and ring-opened products. |

| Photolytic (UV/Vis light) | The pyridine ring may undergo photolytic degradation. | Ring-opened products, rearranged isomers. |

| Thermal (Dry Heat) | Expected to be relatively stable due to the aromatic system and C-F bonds. | Decomposition at high temperatures, potentially leading to fragmentation. |

Potential Degradation Pathways

Based on the chemistry of related compounds, several degradation pathways for this compound can be postulated.

1. Nucleophilic Aromatic Substitution: Under basic conditions, the fluorine atoms, being good leaving groups on an electron-deficient ring, could be susceptible to nucleophilic substitution by hydroxide ions. This would lead to the formation of 2-fluoro-4,6-dihydroxypyridine and subsequently 2,4,6-trihydroxypyridine.

2. Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide. The hydroxyl group can also be a site of oxidation, potentially leading to the formation of a pyridinone tautomer, which could undergo further oxidation and ring opening.

3. Photodegradation: Exposure to UV light can lead to the formation of reactive intermediates and subsequent ring cleavage. The photolysis of pyridine compounds can result in the formation of various acyclic products.[1][2]

4. Thermal Decomposition: At elevated temperatures, the molecule is expected to decompose. The thermal decomposition of pyridine derivatives often involves radical pathways, leading to fragmentation of the ring.[3][4]

Experimental Protocols for Forced Degradation Studies

To experimentally determine the stability and degradation profile of this compound, a series of forced degradation studies should be conducted as recommended by the International Council for Harmonisation (ICH) guidelines.[5][6]

Objective: To generate potential degradation products and establish a stability-indicating analytical method.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Subject aliquots of the stock solution to the stress conditions outlined below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase with UV detection) to separate the parent compound from its degradation products.

1. Hydrolytic Degradation:

-

Acidic Condition: Mix the stock solution with an equal volume of 0.1 M HCl. Store at room temperature and at an elevated temperature (e.g., 60 °C).

-

Alkaline Condition: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature and at an elevated temperature (e.g., 60 °C).

-

Neutral Condition: Mix the stock solution with an equal volume of purified water. Store at room temperature and at an elevated temperature (e.g., 60 °C).

2. Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% hydrogen peroxide.

-

Store the solution at room temperature, protected from light.

3. Photolytic Degradation:

-

Expose a solution of the compound in a photostability chamber to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.

4. Thermal Degradation:

-

Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 70 °C).

-

Periodically, dissolve a sample of the solid in a suitable solvent for analysis.

Visualization of a Plausible Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound under oxidative and basic conditions.

Caption: A plausible degradation pathway for this compound.

Conclusion

While specific data is lacking, a predictive analysis based on the chemical structure of this compound and the behavior of similar compounds suggests that it is likely to be a relatively stable molecule. The primary degradation pathways are anticipated to involve nucleophilic substitution of the fluorine atoms under basic conditions and oxidation of the pyridine ring and hydroxyl group. Photolytic and thermal degradation are also possible under stressed conditions. The provided experimental protocols offer a framework for conducting comprehensive forced degradation studies to elucidate the actual stability and degradation profile of this compound. Such studies are essential for its potential development in pharmaceutical and other applications.

References

- 1. [Biodegradation of pyridine under UV irradiation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]

Technical Guide: Solubility Profile of 2,6-Difluoropyridin-4-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for understanding and determining the solubility of 2,6-Difluoropyridin-4-ol in various organic solvents. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on providing detailed experimental protocols for accurate solubility determination. Methodologies covered include gravimetric analysis, UV/Vis spectrophotometry, and High-Performance Liquid Chromatography (HPLC). Additionally, a plausible synthetic pathway for this compound is proposed and visualized. The guide is intended to equip researchers with the necessary tools to generate reliable solubility data, a critical parameter in drug discovery, process chemistry, and formulation development.

Introduction to this compound

This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its solubility in a range of organic solvents is fundamental for its application in synthesis, purification, formulation, and analytical characterization. This guide outlines the principles and practical steps for determining this crucial property.

Predicted Solubility and Data Presentation

While experimental data is paramount, initial predictions based on the principle of "like dissolves like" can guide solvent selection. The polar hydroxyl group and the nitrogen atom in the pyridine ring suggest that this compound will exhibit good solubility in polar protic and aprotic solvents. Its solubility in non-polar solvents is expected to be limited.

All experimentally determined solubility data should be meticulously recorded. The following table provides a structured format for presenting these findings for easy comparison.

| Organic Solvent | Chemical Formula | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used | Notes |

| e.g., Methanol | CH₃OH | Polar Protic | 25 | ||||

| e.g., Acetone | C₃H₆O | Polar Aprotic | 25 | ||||

| e.g., Dichloromethane | CH₂Cl₂ | Polar Aprotic | 25 | ||||

| e.g., Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | 25 | ||||

| e.g., Toluene | C₇H₈ | Non-Polar | 25 | ||||

| e.g., Hexane | C₆H₁₄ | Non-Polar | 25 |

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the selective hydrolysis of a suitable precursor, such as 2,4,6-trifluoropyridine. The C4 position in polyfluorinated pyridines is often more susceptible to nucleophilic substitution than the C2 and C6 positions.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

The gravimetric method is a direct and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute, and determining its mass after evaporating the solvent.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is crucial to ensure saturation.[1]

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostatically controlled shaker is recommended.

-

Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to accelerate this process and ensure a clear supernatant.

-

Sample Collection: Carefully pipette a precise volume (e.g., 1.00 mL) of the clear supernatant into a pre-weighed, dry container.

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Drying and Weighing: Dry the residue to a constant weight in a vacuum oven. The final weight of the container with the dried solute is recorded.

-

Calculation: The solubility is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant taken.

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range. It is often faster and more sensitive than the gravimetric method, especially for compounds with low solubility.

Protocol:

-

Establish a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Create a series of dilutions from the stock solution to cover a range of concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration. The relationship should be linear, following the Beer-Lambert law.[2][3]

-

-

Sample Preparation:

-

Prepare a saturated solution and separate the clear supernatant as described in the gravimetric method (steps 1-3).

-

-

Analysis:

-

Dilute a known volume of the supernatant with the same solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration is the solubility.

-

HPLC is a highly accurate and precise method for determining solubility, especially in complex mixtures or for compounds with low solubility. It separates the compound of interest from any impurities before quantification.

Protocol:

-

Method Development: Develop an HPLC method capable of resolving this compound from potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Establish a Calibration Curve:

-

Sample Preparation:

-

Prepare a saturated solution as described previously.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any particulate matter before injection.[5]

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-